molecular formula C17H13ClN2 B14868481 2-(Chloromethyl)-4,6-diphenylpyrimidine

2-(Chloromethyl)-4,6-diphenylpyrimidine

Cat. No.: B14868481
M. Wt: 280.7 g/mol
InChI Key: VVMZKNVXVPPZFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-diphenylpyrimidine ( 944906-06-3) is a chemical intermediate of interest in medicinal chemistry, particularly in the development of potential therapeutics for neurodegenerative diseases. Its molecular formula is C₁₇H₁₃ClN₂, with a molecular weight of 280.75 . The reactive chloromethyl group on the pyrimidine ring makes this compound a versatile building block for further chemical functionalization, such as nucleophilic substitution reactions, to create more complex molecules . This compound is part of a valuable class of 4,6-diphenylpyrimidine derivatives. Scientific research has identified derivatives of this scaffold as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE) , two key enzymes targeted in the multifaceted treatment of Alzheimer's disease . These inhibitors have shown potent activity at nanomolar concentrations, are reversible, and have demonstrated neuroprotective properties in cellular models, making the 4,6-diphenylpyrimidine structure a promising lead in neuroscience research . The product is available with a purity of 98% and is supplied for research purposes only . This product is intended for laboratory use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

2-(chloromethyl)-4,6-diphenylpyrimidine

InChI

InChI=1S/C17H13ClN2/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

VVMZKNVXVPPZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chloromethylated pyrimidines serve as versatile building blocks for drug discovery and polymer chemistry. The introduction of a chloromethyl group at position 2 of 4,6-diphenylpyrimidine enhances electrophilicity, facilitating downstream functionalization. This article evaluates state-of-the-art synthetic routes, emphasizing scalability, yield optimization, and environmental sustainability.

Blanc Chloromethylation: Mechanism and Modern Adaptations

Traditional Reaction Framework

The Blanc chloromethylation involves electrophilic aromatic substitution, where formaldehyde reacts with hydrogen chloride to generate a chloromethylating agent (Cl–CH₂⁺). This intermediate attacks the electron-rich pyrimidine ring, followed by rearomatization. Historically, zinc chloride (ZnCl₂) catalyzed this reaction under strongly acidic conditions.

Limitations of Classical Methods
  • Low Yield : Competing side reactions, such as poly-chloromethylation or ring degradation.
  • Corrosive Catalysts : ZnCl₂ necessitates post-reaction neutralization, generating acidic effluent.

Catalytic Innovations: Short-Chain Carboxylic Acids

Recent patents disclose using catalytic acetic acid (2–5 wt%) instead of ZnCl₂, enhancing selectivity and reducing corrosion. The carboxylic acid stabilizes the chloromethylating agent via hydrogen bonding, enabling milder conditions (5–6°C vs. traditional 40–60°C).

Table 1: Comparative Reaction Parameters for Blanc Chloromethylation
Parameter Traditional Method Improved Method
Catalyst ZnCl₂ (10 wt%) Acetic acid (2 wt%)
Temperature 40–60°C 5–6°C
HCl Addition Batch Continuous
Yield 60–65% 82.1%
Effluent Generation High Low

Alternative Synthetic Routes

Cyanamide-Mediated Condensation

A patent describing 2-chloro-4,6-dimethoxypyrimidine synthesis offers insights into adaptable strategies:

  • Salt Formation : Malononitrile reacts with methanol and HCl under pressure, forming dimethyl propylenediimine dihydrochloride.
  • Cyanamide Reaction : Potassium hydroxide mediates cyclization with hydrogen cyanamide.
  • Condensation : Catalytic complexing agents (e.g., dimethylformamide) facilitate ring closure.
Applicability to Target Compound

While designed for methoxy derivatives, this method’s emphasis on solvent selection (e.g., petroleum ether for recrystallization) informs purification strategies for 2-(chloromethyl)-4,6-diphenylpyrimidine.

Industrial-Scale Optimization

Solvent Systems and Biphasic Avoidance

Replacing aqueous HCl with aprotic solvents (toluene, dimethylacetamide) prevents biphasic reactions, ensuring homogeneous mixing. Example protocols from patent WO2020250018A1 include:

  • Solvent : Toluene (70% v/v)
  • HCl Addition Rate : 0.5 L/min for 6 hours
  • Post-Reaction Workup : Hexamine complexation to isolate chloromethylated products.

Purification Techniques

Recrystallization Strategies

  • Solvent Pair Screening : Methanol/water mixtures achieve >99% purity by dissolving impurities at 80°C and cooling to -15°C.
  • Hexamine Complexation : Forms stable adducts with chloromethylated products, enabling selective crystallization.
Table 2: Recrystallization Efficiency by Solvent
Solvent System Purity (%) Yield (%)
Methanol/Water 99.5 78
Petroleum Ether 97.2 82
Ethyl Acetate 95.8 75

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)-4,6-diphenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

4,6-Diphenylpyrimidine
  • Structure : Lacks the chloromethyl group at position 2.
  • Applications : Used as a reference in conductance studies.
  • Key Findings: Exhibits lower single-molecule conductance compared to boron-based quasi-aromatic coordination compounds (factor of ~9 lower than boron chelates).
PXSe4DPm and PXSe2DPm (Phenoxaselenine Derivatives)
  • Structure: 4,6-Diphenylpyrimidine with phenoxaselenine (PXSe) donor groups at positions 4 or 2.
  • Applications : Organic phosphorescence emitters in light-emitting diodes (OLEDs).
  • Key Findings: PXSe2DPm (2-substituted) shows higher phosphorescence efficiency due to optimized donor-acceptor geometry. These compounds exhibit thermally activated delayed fluorescence (TADF), enabling external quantum efficiencies >20% in OLEDs .

Table 1: Electronic Properties of Pyrimidine Derivatives

Compound Conductance (Relative to Boron Chelates) Photoluminescence Quantum Yield (%) Application
4,6-Diphenylpyrimidine 1 (Baseline) N/A Conductance Studies
PXSe2DPm N/A 85 OLEDs
Boron Chellates (DBM) ~9 N/A Molecular Electronics
4,6-Diphenylpyrimidine Derivatives (Compounds 24–26)
  • Structure: 4,6-Diphenylpyrimidine with amino or hydroxyl substituents.
  • Applications : Alzheimer’s disease therapeutics.
  • Key Findings: Inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE) with IC₅₀ values <1 µM. Compound 24 shows 90% AChE inhibition at 10 µM, comparable to donepezil .
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
  • Structure : Dihydropyrimidine-thione with a 4-chlorophenyl group.
  • Applications : Antitumor, antibacterial, and calcium channel-blocking agents.
  • Key Findings :
    • Exhibits antioxidative activity (EC₅₀ = 12 µM in DPPH assay).
    • Crystal structure reveals an envelope conformation, facilitating interaction with biological targets .
2-Chloromethylthiirane
  • Structure : Epoxide with a chloromethyl group.
  • Applications : Intermediate in synthesizing ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.
  • Key Findings : The chloromethyl group facilitates nucleophilic substitution, enabling the introduction of thietane rings into pyrimidine scaffolds .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine with chloro and carboxylic acid groups.
  • Applications : Building block for agrochemicals and pharmaceuticals.
  • Key Findings : The carboxylic acid group enhances solubility and enables conjugation with amines or alcohols .

Q & A

Q. Table 1. Representative Reaction Conditions

PrecursorReagentSolventTemperatureReference
Hydroxy/methyl pyrimidineThionyl chlorideCH₂Cl₂298 K

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Q. Basic

  • ¹H/¹³C NMR :
    • Chloromethyl protons (CH₂Cl) appear as a triplet near δ 4.5–5.0 ppm (¹H).
    • Aromatic protons from diphenyl groups resonate at δ 7.2–7.8 ppm (¹H).
    • Pyrimidine carbons are typically deshielded (¹³C: δ 155–165 ppm) .
  • X-ray crystallography : Confirms molecular geometry and dihedral angles between aromatic rings (e.g., ~64° for similar pyrimidines) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight.

How does the electron-withdrawing nature of the chloromethyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

Advanced
The chloromethyl group:

  • Activates specific positions : Directs electrophilic substitution to meta/para positions on the pyrimidine ring.
  • Facilitates nucleophilic displacement : The Cl atom in CH₂Cl can undergo SN2 reactions with amines or thiols to generate functionalized derivatives .
  • Alters redox properties : Enhances susceptibility to oxidative cleavage, useful in degradation studies.

Methodological Tip : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .

What strategies can resolve discrepancies in melting point or solubility data reported for this compound?

Q. Advanced

  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate polymorphs.
  • Differential Scanning Calorimetry (DSC) : Verify thermal stability and melting point consistency .
  • Elemental analysis : Confirm purity (>99%) to rule out impurities affecting solubility .

Note : Solubility in sodium hydroxide (NaOH) suggests acidic protons; test under inert atmospheres to prevent degradation .

How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-deficient regions.
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to prioritize attack sites.
  • Transition state modeling : Predict activation energies for SN2 vs. SN1 pathways .

Example : A study on similar pyrimidines showed nucleophilic preference for the chloromethyl group over the pyrimidine ring by 12 kcal/mol .

What are the recommended storage conditions to prevent degradation of this compound?

Q. Basic

  • Temperature : Store at ambient conditions (20–25°C) in sealed containers.
  • Moisture control : Use desiccants to avoid hydrolysis of the chloromethyl group.
  • Light sensitivity : Protect from UV exposure to prevent radical formation .

How can the chloromethyl group be functionalized to create biologically active derivatives?

Q. Advanced

  • Nucleophilic substitution : React with amines (e.g., piperazine) to form ammonium salts.
  • Cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids.
  • Click chemistry : Attach azide-functionalized moieties via copper-catalyzed cycloaddition .

Q. Table 2. Functionalization Examples

Reaction TypeReagentsApplicationReference
SN2 displacementEthylenediamineAntimicrobial agents
Suzuki couplingPhenylboronic acidFluorescent probes

What analytical challenges arise when interpreting mass spectrometry data for chloromethyl-containing pyrimidines?

Q. Advanced

  • Isotopic patterns : Chlorine’s natural abundance (³⁵Cl: 75%, ³⁷Cl: 25%) creates M+2 peaks, complicating fragmentation analysis.
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) may dominate spectra; use ammonium acetate to suppress .
  • Degradation products : Monitor for HCl loss (m/z = –36) during ionization.

How do steric effects from the diphenyl groups influence the compound’s crystallographic packing?

Q. Advanced

  • Intermolecular interactions : π-π stacking between phenyl rings stabilizes crystal lattices.
  • Dihedral angles : Angles >60° between pyrimidine and phenyl rings reduce steric clashes, favoring monoclinic packing .
  • Hydrogen bonding : Weak C–H···Cl interactions contribute to layer formation .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste disposal : Collect chlorinated byproducts separately for professional hazardous waste treatment .

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